molecular formula C15H15ClN2O3S B7470062 N-[4-(4-chloro-3-methylbenzenesulfonamido)phenyl]acetamide

N-[4-(4-chloro-3-methylbenzenesulfonamido)phenyl]acetamide

Cat. No.: B7470062
M. Wt: 338.8 g/mol
InChI Key: MXYZYJVQQKODPG-UHFFFAOYSA-N
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Description

N-[4-(4-chloro-3-methylbenzenesulfonamido)phenyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a sulfonamide group attached to a phenyl ring, further substituted with a chloro and methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chloro-3-methylbenzenesulfonamido)phenyl]acetamide typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chloro-3-methylbenzenesulfonamido)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of amines and carboxylic acids .

Scientific Research Applications

N-[4-(4-chloro-3-methylbenzenesulfonamido)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-chloro-3-methylbenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chloro-3-methylbenzenesulfonamido)phenyl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a sulfonamide group with a chloro and methyl-substituted phenyl ring makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-9-14(7-8-15(10)16)22(20,21)18-13-5-3-12(4-6-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYZYJVQQKODPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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